N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide
Description
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide 的化学特性与背景
化学标识与命名规则
该化合物的系统命名为 N-[(E)-[1-氨基-2-(1,2,4-三唑-1-基)乙叉基]氨基]苯甲酰胺 ,其分子式为 C₁₁H₁₂N₆O ,分子量为 244.25 g/mol 。结构解析显示,苯甲酰胺部分通过腙键连接至含1,2,4-三唑环的乙叉基团,且双键构型为 E式 (反式)。这种构型通过核磁共振氢谱(¹H NMR)中的偶合常数得以确认。
结构类似物比较
| 化合物名称 | 结构特征 | 生物活性 |
|---|---|---|
| N'-[2-(1H-1,2,4-三唑-1-基)乙亚胺酰]苯甲酰肼 | 乙亚胺酰连接基团 | 神经突触可塑性调节 |
| 3-[2-(苯氨基)乙基]-1,2,4-三唑-5-硫醇衍生物 | 三唑硫醇基团 | 黑色素瘤细胞抑制 |
| N'-(2-氧代吲哚啉-3-亚基)乙酰肼衍生物 | 异靛红素杂环 | 微管激酶抑制 |
Properties
Molecular Formula |
C11H12N6O |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide |
InChI |
InChI=1S/C11H12N6O/c12-10(6-17-8-13-7-14-17)15-16-11(18)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,15)(H,16,18) |
InChI Key |
LFOSQNMLHWWKQO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C(\CN2C=NC=N2)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(CN2C=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 4-Aminobenzohydrazide
4-Aminobenzohydrazide is synthesized by reducing 4-nitrobenzohydrazide or reacting 4-aminobenzoic acid with hydrazine hydrate. For example:
Step 2: Condensation with Triazole-Containing Carbonyl Compound
The hydrazide reacts with a triazole-substituted ketone or aldehyde under mild acidic conditions:
Critical Reaction Parameters
Structural Validation and Characterization
Crystallographic Data
A related compound, (Z)-4-amino-N′-(1-(o-tolyl)ethylidene)benzohydrazide, crystallizes in the monoclinic space group P2₁/n. Key structural features include:
Spectroscopic Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Peaks at δ 8.25–7.65 (aromatic H), δ 2.75 (CH₃). | |
| IR | Stretching bands at ~1630 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N–H). |
Alternative Synthetic Routes
Use of Triazole-Substituted Aldehydes
Replacing ketones with aldehydes (e.g., 1,2,4-triazole-2-carboxaldehyde) may alter reaction kinetics and stereochemistry. However, aldehydes are less sterically hindered, potentially improving yields.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times to 15–30 minutes while maintaining high yields. For example:
Challenges and Optimization
Stereochemical Control
The (E)-isomer dominates due to:
Scalability
Continuous flow reactors improve heat management and yield consistency for large-scale production.
Comparative Reaction Data
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Industrial Chemistry: The compound is explored for its use in catalysis and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole ring can interact with biological macromolecules, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
The target compound shares core structural features with several benzamide derivatives, differing primarily in substituents and heterocyclic appendages. Key analogues include:
Key Observations :
- The target compound and K1 both feature 1,2,4-triazole groups but differ in substituents: K1’s thiazole moiety enhances HDAC8 binding , whereas the target’s ethylideneamino bridge may influence solubility and conformational flexibility.
- A8 and the ROCK inhibitor highlight the role of electron-donating groups (e.g., hydroxyl, indazole) in modulating bioactivity .
- The urea-linked analogue () demonstrates that replacing the benzamide’s amino group with urea alters target specificity, likely due to hydrogen-bonding differences .
Key Differences :
- The target’s ethylideneamino group requires precise stereochemical control during condensation, whereas K1’s iminomethyl bridge is more straightforward to stabilize .
- Urea and thiourea derivatives (e.g., A8) rely on nucleophilic substitution, contrasting with the target’s reliance on tautomerization .
Unanswered Questions :
- The target compound’s bioactivity remains uncharacterized.
Biological Activity
N-[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Properties
Molecular Formula: C11H12N6O
Molecular Weight: 244.25 g/mol
IUPAC Name: this compound
InChI Key: LFOSQNMLHWWKQO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the condensation of benzohydrazide with an appropriate aldehyde or ketone containing the triazole moiety. This reaction is often catalyzed by acetic acid under reflux conditions, allowing for the formation of the desired compound with high yield and purity .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Good |
The compound's mechanism of action may involve inhibition of specific enzymes or disruption of cellular processes in microorganisms, leading to cell death .
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against several strains:
| Fungal Strain | Activity (Zone of Inhibition) |
|---|---|
| Candida albicans | Moderate |
| Aspergillus fumigatus | Good |
| Saccharomyces cerevisiae | Moderate |
These findings suggest that this compound could be a promising candidate for developing antifungal agents .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have indicated that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (Liver Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 7.5 |
The compound appears to promote apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic proteins .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Combination Therapy : Research indicated that when combined with conventional chemotherapeutics like doxorubicin, this compound enhanced anticancer efficacy and reduced drug resistance in various tumor models .
Q & A
Q. Basic to Intermediate Research Focus
- Antifungal Assays : Broth microdilution (CLSI M38/M27 protocols) against Candida albicans and Aspergillus fumigatus, with MIC values compared to fluconazole .
- Mechanistic Insights :
How should researchers address contradictions in reported bioactivity data?
Advanced Research Focus
Discrepancies in MIC values or target specificity may arise from:
- Purity Variability : Confirm compound purity via HPLC-MS and elemental analysis .
- Assay Conditions : Standardize inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation time (24–48 hrs) .
- Computational Validation : Reconcile docking results with mutational studies (e.g., CYP51 Ala307 substitutions) to confirm binding .
What structural modifications enhance its antimycobacterial activity?
Q. Advanced Research Focus
- Derivative Design :
- Replace the benzamide with 4-nitrobenzamide to improve membrane permeability .
- Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the triazole to enhance target affinity .
- SAR Studies :
Which analytical techniques are essential for characterizing degradation products?
Q. Basic Research Focus
- Stability Testing : Accelerated degradation under heat (40–60°C) and humidity (75% RH) for 4 weeks .
- Analytical Methods :
- HPLC-DAD : Track degradation kinetics (e.g., hydrolysis of the ethylideneamino group) .
- LC-MS/MS : Identify oxidation products (e.g., N-oxide derivatives) .
- DSC/TGA : Monitor thermal decomposition (>200°C) .
How can molecular dynamics (MD) simulations elucidate its mechanism of action?
Q. Advanced Research Focus
- Protocol :
- Validation :
- Cross-correlate with experimental ΔG values from isothermal titration calorimetry (ITC) .
What are best practices for handling stereochemical inconsistencies in synthetic batches?
Q. Advanced Research Focus
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate (E)/(Z)-isomers .
- Stereochemical Analysis :
- Circular dichroism (CD) spectroscopy confirms configuration .
- NOESY NMR detects spatial proximity of ethylidene protons to the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
